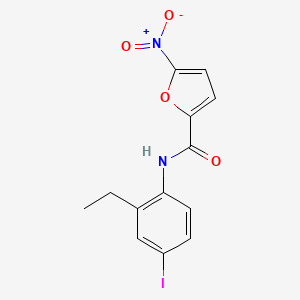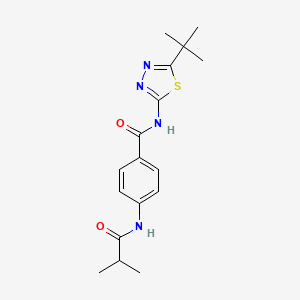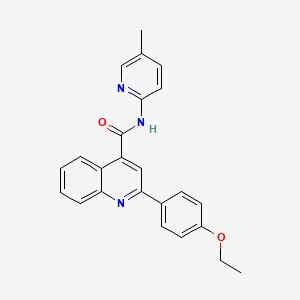
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide
Overview
Description
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with multiple functional groups, including chloro, iodo, ethyl, and methoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms at the 3 and 5 positions of the benzene ring.
Iodination: Introduction of an iodine atom at the 4 position of the phenyl ring.
Alkylation: Addition of an ethyl group to the 2 position of the phenyl ring.
Methoxylation: Introduction of a methoxy group at the 4 position of the benzene ring.
Amidation: Formation of the amide bond between the benzene ring and the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the amide group to an amine.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-hydroxybenzamide.
Reduction: Formation of 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmacological agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N-(4-iodophenyl)-4-methoxybenzamide: Lacks the ethyl group.
3,5-dichloro-N-(2-ethylphenyl)-4-methoxybenzamide: Lacks the iodine atom.
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-benzamide: Lacks the methoxy group.
Uniqueness
The unique combination of chloro, iodo, ethyl, and methoxy groups in 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide distinguishes it from similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2INO2/c1-3-9-6-11(19)4-5-14(9)20-16(21)10-7-12(17)15(22-2)13(18)8-10/h4-8H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEWUONZZMGSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3619787.png)

![5-[(4-iodobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3619799.png)
![2,6-dimethoxy-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3619802.png)

![N-(2-methyl-5-nitrophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3619809.png)
![2-{[5-(3-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B3619815.png)
![ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3619816.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B3619820.png)
![N-(4-fluorophenyl)-2-{[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3619823.png)

![5-METHYL-N-{4-[4-(5-METHYLFURAN-2-AMIDO)PHENOXY]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B3619837.png)
![3,4,5-triethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3619858.png)

